molecular formula C11H11N3O2 B1296244 Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- CAS No. 27097-86-5

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-

Cat. No.: B1296244
CAS No.: 27097-86-5
M. Wt: 217.22 g/mol
InChI Key: NVOMLTILICGMJT-UVTDQMKNSA-N
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Description

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is an organic compound with the molecular formula C11H11N3O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyano(phenylhydrazono) group, and the esterification is done with ethanol. This compound is known for its unique structural features, including the presence of a cyano group, a phenylhydrazono group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the phenylhydrazono group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

    Oxidation products: Oxides, hydroxyl derivatives.

    Reduction products: Amines, hydrazines.

    Substitution products: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, cyano(phenylhydrazono)-, methyl ester
  • Acetic acid, cyano(phenylhydrazono)-, propyl ester
  • Acetic acid, cyano(phenylhydrazono)-, butyl ester

Uniqueness

Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is unique due to its specific ester group (ethyl) and the (Z)-configuration, which can influence its reactivity and interaction with other molecules. The presence of the cyano and phenylhydrazono groups also contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

27097-86-5

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10-

InChI Key

NVOMLTILICGMJT-UVTDQMKNSA-N

SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C#N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C#N

Origin of Product

United States

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